molecular formula C22H20O2 B14406531 (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran CAS No. 88214-89-5

(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14406531
CAS No.: 88214-89-5
M. Wt: 316.4 g/mol
InChI Key: WXCYCYWUVOCKSV-RBBKRZOGSA-N
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Description

(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-methoxybenzaldehyde and phenylacetylene in the presence of a chiral catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction could produce benzopyranols.

Scientific Research Applications

(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-2-(4-Hydroxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
  • (2R,4S)-2-(4-Methylphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
  • (2R,4S)-2-(4-Chlorophenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran

Uniqueness

What sets (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran apart from similar compounds is its methoxy group at the 4-position of the phenyl ring. This functional group can influence the compound’s reactivity, biological activity, and overall chemical properties, making it a unique and valuable compound for various applications .

Properties

CAS No.

88214-89-5

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2R,4S)-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C22H20O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h2-14,20,22H,15H2,1H3/t20-,22+/m0/s1

InChI Key

WXCYCYWUVOCKSV-RBBKRZOGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2C[C@H](C3=CC=CC=C3O2)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)C4=CC=CC=C4

Origin of Product

United States

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